

Application Note: Optimization of c-Ceritinib (LDK378) TFA Salt for Cell Culture

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Compound of Interest

Compound Name: *c-Ceritinib TFA salt*

Cat. No.: *B1192468*

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Executive Summary & Critical Distinction

CRITICAL TECHNICAL NOTE: Before proceeding, it is imperative to distinguish between the two chemical entities often referred to in this context. The nomenclature "c-Ceritinib" is frequently used in chemical proteomics catalogs (e.g., AMsBio, GlixsLabs) to denote a linker-functionalized analog (C₃₁H₄₃CIN₆O₃S) designed for conjugation or "click" chemistry.^[1] Standard Ceritinib (LDK378) (C₂₈H₃₆CIN₅O₃S) is the therapeutic ALK inhibitor.^{[1][2]}

- If you possess Standard Ceritinib (LDK378): Use Section 3 for biological inhibition data.^[1]
- If you possess c-Ceritinib (Linker Analog): This compound is a chemical probe.^[1] Its affinity mimics LDK378, but it is primarily used for target deconvolution and pulldown assays. Refer to Section 4 for probe-specific handling.

This guide primarily focuses on the biological application of Ceritinib (LDK378) as a potent ALK inhibitor, while providing specific notes for the linker-analog where applicable.^[1]

Compound Properties & Handling

Chemical Specifications

The Trifluoroacetic acid (TFA) salt form improves stability and solubility compared to the free base but alters the molecular weight significantly. You must calculate molarity based on the specific batch MW.

Property	Ceritinib (Free Base)	Ceritinib (TFA Salt)	c-Ceritinib (Linker Analog) TFA
Formula	C ₂₈ H ₃₆ CIN ₅ O ₃ S	C ₂₈ H ₃₆ CIN ₅ O ₃ S ^[1] · x(C ₂ HF ₃ O ₂) ^[3]	C ₃₁ H ₄₃ CIN ₆ O ₃ S ^[1] · x(C ₂ HF ₃ O ₂)
MW (g/mol)	558.14	~672.15 (Mono-TFA)	~729.2 (Mono-TFA)
Target	ALK, IGF-1R, ROS1	ALK, IGF-1R, ROS1	ALK (coupleable probe)
Solubility	DMSO (50 mM)	DMSO (>50 mM), Water (Low)	DMSO (>10 mM)

*Note: TFA salt stoichiometry varies (x = 1 to 3).^[1] Always verify the MW on your specific vial label before preparing stocks.

Stock Solution Preparation (Protocol A)

Objective: Prepare a stable 10 mM stock solution.

- Calculation: Determine mass required.
 - ^[1]
 - Example: To make 1 mL of 10 mM stock using a TFA salt with MW 672.15:

^[1]
- Solubilization: Add sterile, anhydrous DMSO to the powder. Vortex vigorously for 30 seconds. If particulates persist, warm to 37°C for 5 minutes.
- Storage: Aliquot into light-protective tubes (20-50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (1 month).

Biological Application: Ceritinib (LDK378)[1][2][4][5][6][7]

Mechanism of Action

Ceritinib is a second-generation ATP-competitive ALK inhibitor.[1][4][5] It is 20-fold more potent than Crizotinib and overcomes the L1196M gatekeeper mutation.[4][6] However, it also possesses significant activity against IGF-1R and InsR at higher concentrations, which can confound data interpretation if doses are not titrated carefully.[1]

Recommended Working Concentrations

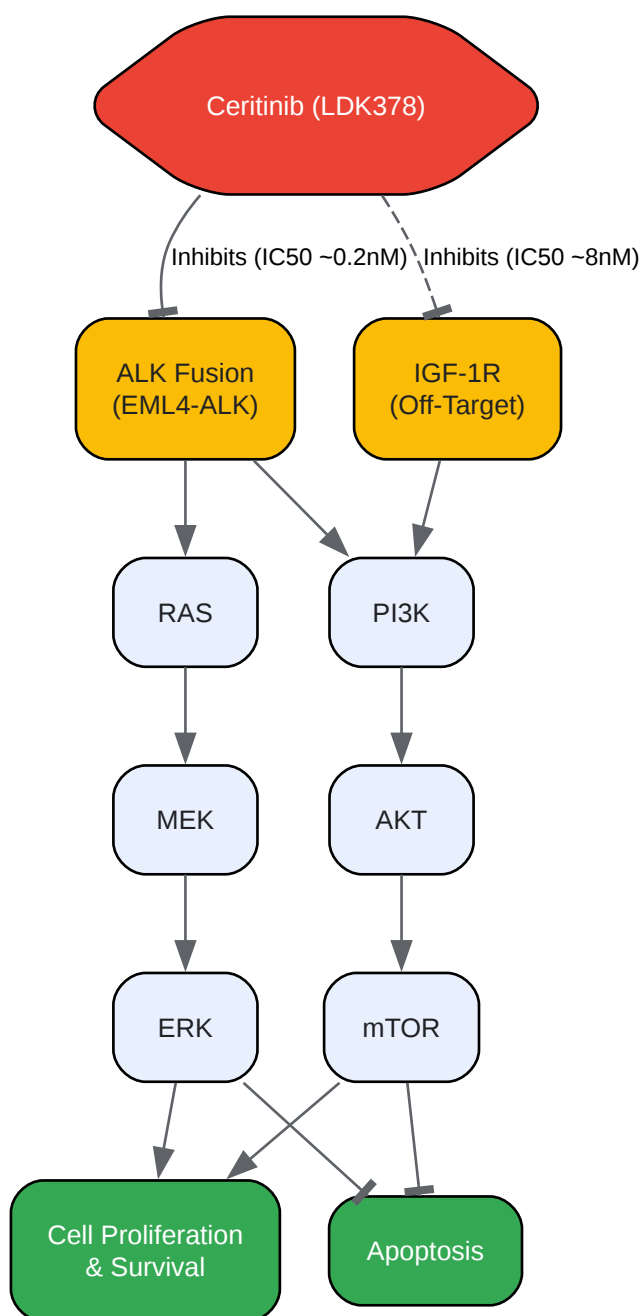
The following ranges are optimized for 72h proliferation assays in 10% FBS media.

Cell Line Type	Specific Cell Lines	Recommended Range	IC50 Reference	Notes
ALK+ Sensitive	H3122 (EML4-ALK v1)	10 nM – 100 nM	~25 nM	Highly sensitive. [1] Apoptosis onset >50 nM.[1]
ALK+ Sensitive	H2228 (EML4-ALK v3)	20 nM – 100 nM	~30-40 nM	Slightly less sensitive than H3122.[1]
Crizotinib-Resistant	H3122-L1196M	50 nM – 200 nM	~40 nM	Ceritinib overcomes this mutation.[1]
Ceritinib-Resistant	H3122-G1202R	> 500 nM	> 300 nM	G1202R confers solvent-front resistance.[1]
Off-Target Control	A549 (KRAS mut)	> 1 μ M	> 2 μ M	Used to verify ALK specificity. [1]
IGF-1R Inhibition	MCF-7 / General	> 100 nM	~8 nM (Enz)	Caution: Doses >100 nM may inhibit IGF-1R.[1]

Application Scientist Tip: For pure ALK inhibition without IGF-1R interference, aim for 25–50 nM.^[1] If you observe toxicity in ALK-negative cells (e.g., A549) below 500 nM, check your stock concentration; it may be too high.^[1]

Signaling Pathway Visualization

The diagram below illustrates the primary targets of Ceritinib and the downstream cascades. Note the overlap with IGF-1R.^[1]



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Caption: Ceritinib primarily targets ALK fusions but can cross-react with IGF-1R at higher concentrations, suppressing both PI3K/AKT and MAPK survival pathways.[1]

Special Application: c-Ceritinib (Linker Analog)

If you are using **c-Ceritinib TFA salt** (the linker-modified probe), your goal is likely Chemical Proteomics (target ID) rather than simple inhibition.[1]

- Working Concentration: Probes are often less potent than the parent drug due to steric hindrance from the linker.
 - Pulldown Assays: Use 1 μM – 5 μM of c-Ceritinib in cell lysate.[1]
 - Competition Controls: Pre-treat lysate with 10-20 μM of free Ceritinib (LDK378) to block specific binding sites before adding the c-Ceritinib probe.[1]
- Protocol Note: The aminopropyl linker on c-Ceritinib allows conjugation to NHS-activated Sepharose or magnetic beads.[1] Ensure pH is adjusted to 8.0 during coupling to neutralize the TFA salt and facilitate amine reactivity.

Detailed Experimental Protocols

Protocol B: 72h Cell Viability Assay (Dose-Response)

Method: CellTiter-Glo® or CCK-8/MTS.[1]

- Seeding: Plate H3122 cells at 3,000–5,000 cells/well in 96-well plates.[1] Allow attachment overnight (16-24h).
- Dilution:
 - Prepare a 200 μM intermediate dilution in media (2 μL of 10 mM stock into 98 μL media).
 - Perform 1:3 serial dilutions in media to generate a 9-point curve (e.g., 1000 nM down to 0.1 nM).
 - Vehicle Control: Media + 0.1% DMSO (Must match the highest drug DMSO content).[1]

- Treatment: Aspirate old media and add 100 μ L of drug-containing media.
- Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
- Readout: Add detection reagent, shake for 10 min, and read luminescence/absorbance.
- Analysis: Fit data to a 4-parameter logistic curve to calculate IC₅₀.

Protocol C: Western Blot for Pathway Inhibition

Objective: Confirm ALK inhibition (pALK Y1604) and downstream signaling (pAKT S473, pERK T202/Y204).[1]

- Seeding: Plate cells in 6-well plates (0.5×10^6 cells/well). Grow to 70-80% confluence.
- Starvation (Optional but Recommended): Switch to 0.5% FBS media for 4 hours to reduce basal noise, though ALK fusions are constitutively active.
- Treatment: Treat with Ceritinib at 0, 25, 50, 100, 500 nM for 2 to 6 hours.
 - Note: Phosphorylation inhibition occurs rapidly (<2h).[1]
- Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄, NaF).[1] Lyse in RIPA buffer + protease/phosphatase inhibitors.
- Detection:
 - Primary Antibodies: p-ALK (Tyr1604), Total ALK, p-AKT (Ser473), p-ERK1/2, GAPDH.[1]
 - Expected Result: Dose-dependent reduction of p-ALK and p-AKT starting at ~25 nM in H3122 cells.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Precipitation in Media	Concentration too high (>10 μ M) or cold media.[1]	Dilute stock into pre-warmed (37°C) media with vigorous vortexing. Do not exceed 0.5% DMSO.
No Inhibition in ALK+ Cells	Drug degradation or resistant clone.	Verify stock via LC-MS.[1] Sequence ALK kinase domain for G1202R mutation.
Toxicity in Controls	Off-target effects (IGF-1R) or DMSO toxicity.[1]	Ensure working concentration is <500 nM. Verify DMSO control viability is >90%.
Inconsistent IC50	Serum protein binding.	Ceritinib is highly protein-bound (~97%).[1] If using >10% FBS, IC50s will shift right. Keep serum constant (e.g., 10%).[1]

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